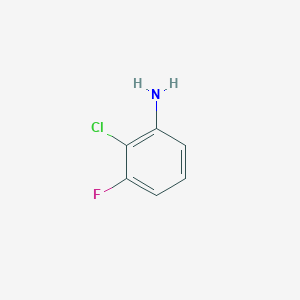

2-Chloro-3-fluoroaniline

Descripción

Significance of Halogenated Aromatic Amines in Contemporary Organic Synthesis and Applied Sciences

Halogenated aromatic amines are a class of organic compounds that have become indispensable in modern organic synthesis and various applied sciences. nih.gov These molecules, which are derivatives of aniline (B41778) containing one or more halogen atoms, serve as crucial building blocks in the creation of a wide array of complex chemical structures. Their importance is underscored by their frequent appearance in pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.org

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into an aromatic amine structure significantly alters the molecule's electronic properties, reactivity, and biological activity. researchgate.net For instance, fluorinated groups are prevalent in contemporary chemistry and are known to enhance the bioavailability and efficacy of pharmaceutical compounds. The presence of halogens provides a handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry. rsc.orgatomfair.com This versatility allows for the construction of novel organic functional materials, natural products, and dyes. researchgate.netnbinno.com

The chemistry of aromatic amines is central to modern organic synthesis due to their widespread occurrence in both natural and synthetic compounds, where they act as vital components of bioactive molecules and active pharmaceutical ingredients (APIs). nih.gov The strategic placement of halogens on the aniline scaffold allows chemists to fine-tune the properties of the final product, making halogenated anilines highly valuable intermediates. nbinno.com Their utility extends to the development of flame retardants, imaging agents for medical diagnostics, and advanced polymers. rsc.org

Overview of 2-Chloro-3-fluoroaniline: A Versatile Chemical Scaffold in Advanced Research

This compound is a specific halogenated aromatic amine that exemplifies the versatility of this class of compounds. atomfair.comnbinno.com It is a dihalogenated aniline derivative featuring a chlorine atom and a fluorine atom attached to the benzene (B151609) ring. This unique substitution pattern offers distinct reactivity for advanced organic synthesis. atomfair.com

This compound serves as a key intermediate in the synthesis of a variety of valuable products across several industries. nbinno.com In the pharmaceutical sector, it is a precursor for creating certain fluorinated quinoline (B57606) antibiotics and kinase inhibitor drugs. atomfair.comnbinno.com The electron-withdrawing effects of both the chlorine and fluorine atoms make this compound particularly useful for constructing electron-deficient aromatic systems, which are integral to the development of Organic Light-Emitting Diode (OLED) materials. atomfair.com

In the field of agrochemicals, it is employed in the development of novel crop protection agents, including herbicides, fungicides, and insecticides. atomfair.comnbinno.com The compound's orthogonal halogen substitution allows for selective functionalization in sophisticated chemical reactions like palladium-catalyzed cross-couplings and nucleophilic substitutions, making it a versatile building block for forming heterocyclic compounds. atomfair.com

The synthesis of this compound can be achieved through methods such as the reduction of 2-chloro-3-fluoronitrobenzene (B1583630). chembk.com Its distinct chemical properties make it a subject of ongoing research and a valuable component in the creation of complex molecules. nbinno.comontosight.ai

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₅ClFN | chembk.comontosight.ainih.govlookchem.com |

| Molecular Weight | 145.56 g/mol | chembk.comnih.govlookchem.com |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Boiling Point | 210-214 °C | atomfair.comchembk.com |

| Density | ~1.3 g/mL | atomfair.comchembk.comontosight.ai |

| CAS Number | 21397-08-0 | nih.govlookchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKIADFDXOCBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175659 | |

| Record name | 2-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21397-08-0 | |

| Record name | 2-Chloro-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21397-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluoroaniline

Established Synthetic Pathways: A Critical Analysis

Traditional methods for synthesizing 2-chloro-3-fluoroaniline primarily rely on two well-established pathways: the reduction of a nitro-substituted precursor and the regioselective halogenation of a fluoroaniline (B8554772) derivative.

Reductive Amination of Nitro-substituted Precursors

A prevalent method for the synthesis of this compound involves the reduction of 2-chloro-3-fluoronitrobenzene (B1583630). ontosight.aichemicalbook.com This precursor is typically prepared through the chlorination of 3-fluoronitrobenzene. chemicalbook.com The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents.

Commonly employed methods include the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium catalyst. prepchem.com For instance, one procedure details the reduction of 2-chloro-3-fluoronitrobenzene with stannous chloride in concentrated hydrochloric acid to yield this compound. prepchem.com Another approach utilizes tin(II) chloride in ethanol (B145695) for the reduction of 2-bromo-3-fluoronitrobenzene, which, although a different halogen, illustrates a similar reductive amination process. The choice of reducing agent can influence the reaction conditions, yield, and waste products, necessitating careful consideration for large-scale production.

Table 1: Comparison of Reductive Amination Methods

| Precursor | Reducing Agent | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| 2-chloro-3-fluoronitrobenzene | Stannous chloride, Hydrochloric acid | Not specified | Not specified | prepchem.com |

| 2-chloro-3-fluoronitrobenzene | Hydrogen, Catalyst | Not specified | Not specified | ontosight.ai |

| 2-bromo-3-fluoronitrobenzene | Tin(II) chloride | Ethanol | 93% | |

| 2-chloro-3-fluoronitrobenzene | Iron powder | Not specified | Not specified | chemicalbook.com |

Regioselective Halogenation of Fluoroaniline Derivatives

An alternative strategy involves the direct, regioselective chlorination of 3-fluoroaniline (B1664137). However, achieving the desired this compound isomer can be challenging due to the directing effects of the amino and fluoro groups, which can lead to a mixture of ortho- and para-chlorinated products. nih.govbeilstein-journals.org

To overcome this, the amino group is often protected prior to halogenation to control the regioselectivity. beilstein-journals.org Following chlorination, a deprotection step is required to yield the final product. Another approach utilizes copper(II) chloride (CuCl₂) as a chlorinating agent, which has shown to favor the para-chlorinated product but can also produce ortho- and dichlorinated byproducts. nih.govbeilstein-journals.org Research into using ionic liquids as solvents for copper halide-mediated halogenations has demonstrated high yields and regioselectivity for the para-chlorination of various aniline (B41778) derivatives, including 3-fluoroaniline. nih.govbeilstein-journals.orgresearchgate.net For example, the chlorination of 3-fluoroaniline using CuCl₂ in 1-hexyl-3-methylimidazolium (B1224943) chloride resulted in a 92% yield of the para-chlorinated product. nih.govresearchgate.net

Novel and Sustainable Synthesis Approaches

Emerging research focuses on developing more sustainable and efficient synthetic routes. These include the use of microchannel reactors for nitration and halogenation reactions, which can enhance safety, improve yields, and allow for continuous processing. For instance, the nitration of 3-fluoro-6-chloroaniline in a microchannel reactor has been reported with yields between 83-94% and high purity.

Furthermore, efforts are being made to develop metal-free halogenation techniques. One such method involves the use of N-oxide intermediates to achieve selective halogenation, avoiding the use of transition metals which can be a source of contamination. smolecule.com

Chemo- and Regioselective Synthesis Strategies and Challenges

The primary challenge in synthesizing this compound lies in achieving high chemo- and regioselectivity. The presence of both activating (amino) and deactivating (halogen) groups on the aromatic ring complicates electrophilic substitution reactions.

Strategies to control regioselectivity include:

Protecting Groups: As mentioned, protecting the amino group can direct halogenation to the desired position.

Directed Ortho-Metalation: This technique can be employed to achieve specific substitution patterns.

Catalyst and Reagent Choice: The selection of the halogenating agent and catalyst is crucial. For example, using sulfuryl chloride or N-chlorosuccinimide (NCS) for the chlorination of 3-fluoro-2-nitroaniline (B1304211) can favor the desired isomer, though careful temperature control is necessary to minimize competing reactions.

Reaction Conditions: Temperature, solvent, and reaction time all play a significant role in determining the product distribution.

A study on the synthesis of carbazoles highlighted the importance of the aryl bromide in preventing dimerization of o-chloroaniline during a tandem heteroannulation reaction, underscoring the nuanced challenges in reactions involving halogenated anilines. nih.govacs.org

Scalable Synthetic Protocols for Industrial Application

For industrial-scale production, synthetic protocols must be robust, cost-effective, and generate minimal waste. The development of continuous flow processes offers a promising alternative to traditional batch methods, providing better control over reaction parameters and potentially higher throughput. beilstein-journals.org

A patent for the synthesis of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline (B1295074) highlights a method with mild reaction conditions and reduced waste, suggesting its favorability for industrial production. google.com Although not directly for this compound, the principles of using readily available starting materials and minimizing harsh reagents are applicable. Another patent describes a one-pot diazotization and iodination method that avoids low temperatures and reduces byproducts, indicating a move towards more efficient and safer industrial processes. google.com The synthesis of a key intermediate for an HIV NNRTI candidate, which involved the regioselective iodination of 4-chloro-3-fluoroaniline (B146274), was successfully scaled up 100-fold while avoiding hazardous reagents and chromatographic purification, demonstrating the feasibility of developing scalable and safer routes for related compounds. acs.org

Mechanistic Investigations of 2 Chloro 3 Fluoroaniline Reactivity

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The existing substituents on the ring profoundly influence both the rate of reaction and the position of the incoming electrophile. wikipedia.org

In 2-chloro-3-fluoroaniline, the regiochemical outcome of EAS is determined by the cumulative effects of the amino (-NH₂), chloro (-Cl), and fluoro (-F) groups. The directing effect of a substituent is a result of the interplay between inductive and resonance effects. csbsju.edu

Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic ring through resonance (+M effect), significantly stabilizing the carbocation intermediate.

Halogen Groups (-F, -Cl): Halogens are generally considered deactivating groups yet are also ortho, para-directors. organicchemistrytutor.com Their high electronegativity withdraws electron density from the ring inductively (-I effect), making the ring less nucleophilic and thus less reactive towards electrophiles. csbsju.edu However, they also possess lone pairs that can be donated to the ring via resonance (+M effect). wikipedia.org This resonance donation, while weaker than their inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the corresponding sigma complexes. csbsju.eduyoutube.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -NH₂ (Amino) | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |

| -Cl (Chloro) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating | Ortho, Para |

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule. d-nb.inforesearchgate.net In the electrophilic functionalization of this compound, the stability of the transition states leading to the possible sigma complexes is governed by these effects. The primary stereoelectronic factor is the superior ability of the amino group's nitrogen lone pair to overlap with the developing positive charge in the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com Unlike EAS, the classic SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov this compound lacks such strong activating groups, making it generally unreactive towards traditional SNAr reactions.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. mdpi.com Direct nucleophilic displacement of fluoride from an unactivated aromatic ring like this compound is exceptionally difficult. C-F bond activation typically requires specific strategies, such as the use of transition metal complexes or strong main-group Lewis acids. mdpi.comresearchgate.net These reagents can interact with the fluorine atom or the C-F bond itself, weakening it and facilitating its cleavage. For a molecule like this compound, which also possesses a weaker carbon-chlorine (C-Cl) bond, reactions that proceed via C-halogen bond activation will preferentially occur at the C-Cl bond.

The most effective methods for nucleophilic functionalization of aryl halides like this compound involve transition-metal catalysis. Cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling, provide powerful pathways to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. These reactions circumvent the need for strong electronic activation of the aromatic ring. The general mechanism for these processes involves a catalytic cycle based on a low-valent transition metal, typically palladium or nickel.

| Reaction Name | Catalyst (Typical) | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(0) complexes | Aryl Halide + Organoboron Reagent | C-C |

| Buchwald-Hartwig Amination | Pd(0) complexes | Aryl Halide + Amine | C-N |

| Sonogashira Coupling | Pd(0) complexes, Cu(I) co-catalyst | Aryl Halide + Terminal Alkyne | C-C (sp²-sp) |

| Heck Coupling | Pd(0) complexes | Aryl Halide + Alkene | C-C (sp²-sp²) |

Oxidative Addition and Reductive Elimination Processes in Aryl Halide Chemistry

Oxidative addition and reductive elimination are two fundamental steps in the catalytic cycles of many transition-metal-mediated cross-coupling reactions. wikipedia.orglibretexts.org These processes are key to the functionalization of aryl halides.

Oxidative Addition: This is the initial step in the catalytic cycle, where the low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide. umb.edu This process increases the oxidation state and the coordination number of the metal center by two. wikipedia.orglibretexts.org For this compound, the oxidative addition would preferentially occur at the weaker C-Cl bond over the much stronger C-F bond.

Example: LₙM⁰ + Ar-X → LₙMᴵᴵ(Ar)(X)

Reductive Elimination: This is typically the final, product-forming step of the catalytic cycle. libretexts.org Two ligands (the aryl group and the incoming nucleophilic partner) are coupled and eliminated from the metal coordination sphere. wikipedia.org This process forms the desired new bond and regenerates the low-valent metal catalyst, allowing it to re-enter the cycle. The oxidation state and coordination number of the metal decrease by two. libretexts.orglibretexts.org

Example: LₙMᴵᴵ(Ar)(R) → LₙM⁰ + Ar-R

The balance between these two processes, along with an intermediate transmetalation or carbometalation step, allows for the catalytic formation of a wide variety of functionalized aniline (B41778) derivatives from this compound.

| Process | Change in Metal Oxidation State | Change in Metal Coordination Number | Role in Catalytic Cycle |

|---|---|---|---|

| Oxidative Addition | Increases by 2 | Increases by 2 | Activates the Aryl Halide |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Forms the Final Product |

Advanced Kinetic and Thermodynamic Studies of Reaction Pathways

The elucidation of reaction mechanisms involving this compound necessitates a detailed examination of the kinetic and thermodynamic parameters that govern its reactivity. Such studies provide quantitative insights into the transition states and intermediates of reaction pathways, allowing for a comprehensive understanding of the factors that influence reaction rates and product distributions. While specific experimental data for this compound is not extensively available in the public domain, this section will outline the principles of such investigations and provide illustrative data based on studies of analogous substituted anilines.

Advanced kinetic studies typically involve monitoring the rate of a reaction under various conditions to determine the rate law, which expresses the relationship between the rate of reaction and the concentration of reactants. For reactions involving this compound, this would entail systematic variation of the concentrations of the aniline derivative and other reactants, as well as catalysts, to determine the order of the reaction with respect to each component.

Key Kinetic Parameters:

Rate Constant (k): A proportionality constant in the rate law that quantifies the intrinsic rate of a reaction at a given temperature.

Activation Energy (Ea): The minimum energy required for a reaction to occur, often determined by studying the temperature dependence of the rate constant using the Arrhenius equation.

Pre-exponential Factor (A): A term in the Arrhenius equation that relates to the frequency of collisions and the orientation of reacting molecules.

Thermodynamic studies, on the other hand, focus on the energy changes that occur during a reaction, providing information about the spontaneity and equilibrium position of the process.

Key Thermodynamic Parameters:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.

Entropy of Reaction (ΔS): A measure of the change in disorder or randomness during a reaction.

Gibbs Free Energy of Reaction (ΔG): A thermodynamic potential that can be used to predict the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction.

Illustrative Research Findings:

In studies of related halogenated anilines, it has been observed that the nature and position of the halogen substituents significantly influence both the kinetic and thermodynamic parameters of their reactions. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the chloro and fluoro groups in this compound would be expected to activate the aromatic ring towards attack, leading to a faster reaction rate compared to unsubstituted aniline.

The following interactive data tables present hypothetical, yet plausible, kinetic and thermodynamic data for a representative reaction of this compound, such as its acylation, based on trends observed for similar compounds.

Table 1: Hypothetical Kinetic Data for the Acylation of this compound

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 298 | 0.015 | 55 |

| 308 | 0.032 | 55 |

| 318 | 0.065 | 55 |

Note: The data in this table is illustrative and intended to represent the type of information obtained from kinetic studies.

Table 2: Hypothetical Thermodynamic Data for the Acylation of this compound at 298 K

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) |

| Gibbs Free Energy (ΔG) | -9.24 kJ/mol |

Note: The data in this table is illustrative and based on general principles of organic reactions.

These tables demonstrate how kinetic and thermodynamic data can be used to characterize the reactivity of this compound. The positive activation energy indicates that the reaction rate increases with temperature, as expected. The negative enthalpy and Gibbs free energy suggest that the acylation reaction is exothermic and spontaneous under standard conditions.

Further advanced studies could involve the use of computational chemistry to model the reaction pathways of this compound. Techniques such as Density Functional Theory (DFT) can be employed to calculate the energies of reactants, transition states, and products, providing a theoretical framework to complement experimental kinetic and thermodynamic data. Such computational models can offer detailed insights into the geometry of the transition state and the electronic effects of the substituents on the reaction mechanism.

Applications of 2 Chloro 3 Fluoroaniline in Medicinal Chemistry and Drug Discovery

Role as a Key Pharmaceutical Intermediate and Privileged Building Block

2-Chloro-3-fluoroaniline serves as a crucial intermediate in organic synthesis, providing a scaffold that can be readily modified to create more complex molecules. The presence of the amine group allows for a wide range of chemical transformations, such as acylation, alkylation, and diazotization, enabling its incorporation into diverse heterocyclic systems. The chlorine and fluorine atoms not only modulate the reactivity of the aniline (B41778) ring but also offer sites for further functionalization or act as key interaction points with target proteins.

Fluorinated building blocks are increasingly sought after in drug design, as the introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa values, thereby optimizing pharmacokinetic and pharmacodynamic profiles. nih.gov The combination of both chlorine and fluorine on the aniline ring makes this compound a "privileged" building block, a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening in the quest for new drug candidates. umich.edu For example, related chloro-substituted quinoline (B57606) structures are recognized as important precursors in the synthesis of compounds with potential anticancer activity. rsc.org

Development of Anti-Cancer Agents

The 2-chloro-3-fluoro substitution pattern is of significant interest in the design of novel anti-cancer agents, particularly in the development of kinase inhibitors. The specific arrangement of the halogen atoms can influence the orientation of the molecule within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.

While not directly synthesized from this compound, a notable example demonstrating the utility of the 3-chloro-2-fluorophenyl moiety is the triple angiokinase inhibitor, WXFL-152. nih.gov This compound, a 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide, was designed to target key kinases involved in tumor angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. nih.gov

WXFL-152 potently inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.gov The 3-chloro-2-fluorophenoxy group plays a critical role by fitting into the hydrophobic pockets of these kinases. By blocking the signaling pathways mediated by these receptors (VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ), WXFL-152 effectively inhibits the proliferation of vascular endothelial cells and pericytes, crucial components of blood vessel walls. nih.gov Research has confirmed significant anti-cancer effects in multiple preclinical tumor xenograft models. nih.gov

Table 1: Kinase Inhibitory Activity of WXFL-152 Data sourced from a study on novel triple angiokinase inhibitors. nih.gov

| Kinase Target | IC₅₀ (nmol/L) |

| VEGFR2 | 9.4 |

| FGFR1 | 63.0 |

| PDGFRβ | 12.2 |

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to predict the biological activity of compounds based on their molecular structures. These studies are instrumental in optimizing lead compounds in drug discovery. While the general class of chloro- and fluoro-substituted benzimidazoles has been the subject of QSAR analysis for antimicrobial properties, specific QSAR studies focusing on anti-proliferative scaffolds derived directly from this compound are not extensively documented in publicly available research. chalcogen.ro The development of such models would be valuable for rationally designing new anti-cancer agents based on this specific scaffold.

Synthesis of Anti-Malarial Compounds

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. Modifications of the quinoline scaffold, including the introduction of halogen atoms, are a common strategy to overcome drug resistance and improve efficacy. okayama-u.ac.jpresearchgate.net

Research into new antimalarial agents has explored a wide variety of substituted quinolines, such as 7-chloroquinoline-tethered sulfonamides and 6-chloro-2-arylvinylquinolines. future-science.comnih.gov These studies highlight the importance of the chloro-substituent on the quinoline ring for antimalarial activity. However, specific research detailing the synthesis and evaluation of antimalarial compounds derived directly from this compound is not prominent in the existing literature. The exploration of this particular building block could offer a new avenue for developing novel quinoline-based antimalarials.

Development of Antiviral Agents, including Influenza Inhibitors

Halogenated anilines have been investigated as building blocks for antiviral agents. For instance, the isomer 3-chloro-5-fluoroaniline (B1302006) is used in the synthesis of compounds that target the influenza A H1N1 virus by inhibiting hemagglutinin-mediated fusion. ossila.com Despite the utility of its isomers, there is currently a lack of specific published research demonstrating the application of this compound in the development of antiviral agents, including influenza inhibitors. This represents a potential area for future investigation in the search for new antiviral therapies.

Antimicrobial and Antibacterial Activities

The development of new antimicrobial and antibacterial agents is a critical area of research due to the rise of drug-resistant pathogens. Heterocyclic compounds containing chlorine are known to possess potent antimicrobial properties.

One area of research has focused on quinoline derivatives. A study on azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives demonstrated that these compounds exhibit moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. orientjchem.org In this series of compounds, the 2-chloro-quinoline scaffold is a key structural feature for the observed biological activity. While not directly synthesized from this compound, these findings underscore the potential of the 2-chloro-substituted heterocyclic systems in developing new antimicrobial agents.

Another related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown antibacterial activity against Klebsiella pneumoniae. When used in combination with conventional antibiotics like meropenem (B701) and imipenem, it produced a synergistic effect, reducing the concentrations needed to cause bacterial death. scielo.br This highlights the potential of complex molecules containing chloro-fluoro-substituted aromatic rings in combating bacterial infections.

Exploration of Semicarbazone Derivatives as Antimicrobial Agents

Similarly, there is a lack of specific research detailing the exploration of semicarbazone derivatives synthesized from this compound as antimicrobial agents. The semicarbazone moiety is a known pharmacophore with established antimicrobial, anticonvulsant, and anticancer activities. Numerous studies have been conducted on semicarbazones derived from a wide array of aromatic and heterocyclic amines. However, a targeted search for semicarbazones specifically derived from this compound and their subsequent evaluation as antimicrobial agents did not yield any published research, indicating this particular avenue may be unexplored or has not been reported in the accessible scientific literature.

Applications in Glucocorticoid Receptor Agonist Development

There is no available scientific literature that documents the application of this compound in the development of glucocorticoid receptor agonists. The development of selective glucocorticoid receptor agonists is an active area of research for the treatment of inflammatory and autoimmune diseases. While various complex molecular scaffolds are utilized in the design of these agents, this compound has not been identified as a key starting material or intermediate in their synthesis. It is noteworthy that a related isomer, 3-Chloro-5-fluoroaniline, has been mentioned in the context of synthesizing a tetrahydroquinoline-based glucocorticoid receptor agonist. This suggests that chloro-fluoroanilines as a class of compounds may have potential in this area, but specific applications of the 2-chloro-3-fluoro isomer remain undocumented.

Integration into Recognized Medicinal Scaffolds (e.g., Quinazolines, Azetidines, Quinolones)

Despite the importance of quinazolines, azetidines, and quinolones as privileged scaffolds in medicinal chemistry, there is no specific mention in the scientific literature of this compound being integrated into these structures.

Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the use of substituted anilines. However, research in this area has utilized other isomers, such as 3-Chloro-2-fluoroaniline (B1295074) and 4-Chloro-3-fluoroaniline (B146274), in the preparation of biologically active quinazoline-based compounds, including kinase inhibitors. No such synthetic routes or biological evaluations have been reported starting from this compound.

Azetidines: Azetidine-containing compounds are of growing interest in drug discovery. The synthesis of functionalized azetidines can be achieved through various synthetic pathways, some of which may involve aniline derivatives. Nevertheless, a review of the literature did not reveal any instances where this compound was used as a precursor for the synthesis of azetidine-based medicinal scaffolds.

Quinolones: Quinolone and fluoroquinolone antibiotics represent a critical class of antibacterial agents. The synthesis of the quinolone core typically involves the cyclization of an aniline derivative. While various fluoroanilines are key starting materials for many fluoroquinolone drugs, there is no evidence to suggest that this compound has been specifically employed for this purpose. Synthetic routes for quinolones have been described using isomers like 3-chloro-4-fluoroaniline.

Applications in Agrochemical and Specialty Chemical Industries

Formulation of Herbicides and Fungicides

While direct, publicly available literature detailing the use of 2-Chloro-3-fluoroaniline in the synthesis of specific commercial herbicides is limited, the application of structurally similar anilines is well-documented, suggesting its potential role as a key intermediate. Halogenated anilines are a common feature in the molecular architecture of many herbicidal compounds. For instance, compounds like 4-Chloro-2-fluoroaniline are known to be important intermediates in the synthesis of certain herbicides. guidechem.com

In the realm of fungicides, the closely related isomer, 2-fluoro-3-chloroaniline, is a known precursor to 2-fluoro-3-chlorophenol, a valuable component in the synthesis of active fungicidal ingredients. chemicalbook.com This established synthetic pathway highlights the potential for this compound to be utilized in the development of novel fungicides, where the specific arrangement of halogen atoms can significantly impact the biological activity and spectrum of the final product. The fungicidal activity of many compounds is attributed to the presence of a toxophoric group, and the aniline (B41778) moiety often serves as a foundational structure for building these complex molecules.

Development of Insecticides and Crop Protection Agents

The development of modern insecticides often relies on the synthesis of complex molecules that can selectively target pests while minimizing harm to non-target organisms. This compound can serve as a precursor in the synthesis of such crop protection agents. The incorporation of fluorine and chlorine atoms into the molecular structure of an insecticide can enhance its efficacy, metabolic stability, and target-binding affinity.

Research into novel insecticidal compounds often involves the exploration of various substituted anilines as starting materials. While specific commercial insecticides directly synthesized from this compound are not prominently featured in available literature, the fundamental chemistry of insecticide development supports its potential application. The aniline nitrogen provides a reactive site for the construction of more complex heterocyclic and aromatic structures that are common in modern insecticidal agents.

Role in the Production of Advanced Dyes and Pigments

In the specialty chemical industry, this compound and its isomers are valuable intermediates in the synthesis of advanced dyes and pigments. nbinno.com The specific substituents on the aniline ring play a crucial role in determining the final color, fastness, and other performance characteristics of the colorant.

Aromatic amines are foundational components in the production of azo dyes, which are a large and commercially significant class of colorants. The synthesis of an azo dye typically involves the diazotization of an aromatic amine, such as this compound, followed by coupling with another aromatic compound. The nature and position of the substituents on the aromatic rings of both the diazonium salt and the coupling component are critical in fine-tuning the shade and properties of the resulting dye. While specific examples of dyes derived from this compound are not widely publicized, the general principles of dye chemistry indicate its utility in creating a range of colors with specific performance attributes for use in textiles, plastics, and printing inks.

Applications in Materials Science and Polymer Chemistry

Synthesis of Specialty Polymers and Performance Coatings

The synthesis of specialty polymers often involves the use of functionalized monomers to achieve desired material properties. Halogenated anilines can be polymerized to create polymers with high thermal stability and chemical resistance, making them suitable for performance coatings.

However, a detailed review of scientific and patent literature does not yield specific examples or research findings on the use of 2-Chloro-3-fluoroaniline as a primary monomer for creating specialty polymers or performance coatings. The development of such materials typically involves extensive research to characterize the polymerization process and the final properties of the polymer, such as adhesion, durability, and resistance to environmental factors. Without such dedicated studies, the role of this compound in this area remains theoretical.

Development of Semiconducting Polyanilines and Organic Electronic Materials

Polyaniline and its derivatives are a cornerstone of research into organic conducting polymers, with applications in sensors, displays, and other electronic devices. The introduction of halogen substituents onto the aniline (B41778) ring is a known strategy to modify the electronic properties, solubility, and processability of the resulting polymers. For instance, other isomers like 4-chloro-3-fluoroaniline (B146274) are noted as monomers for synthesizing fluorinated semiconducting polyanilines.

Despite this precedent, there is a lack of specific research dedicated to the synthesis and characterization of poly(this compound) or its copolymers for use in organic electronics. The specific positions of the chloro and fluoro groups on the aniline ring would significantly influence the polymer's chain structure, morphology, and, consequently, its electrical conductivity and semiconducting properties. Characterization of these properties would require dedicated experimental investigation, which has not been reported in the available literature.

Advanced Functional Materials Research and Innovation

Advanced functional materials are designed to possess specific, controllable properties for novel applications. This compound, as a di-substituted aniline, represents a potential building block for such materials. Its reactive amine group allows for its incorporation into various polymer backbones or functional side chains.

While the compound is commercially available and used as an intermediate in other fields of organic synthesis, its application in advanced materials research appears to be an unexplored area. Innovation in this field would necessitate foundational research to polymerize this compound and to evaluate the properties of the resulting materials. Such studies would explore how the specific combination of chlorine and fluorine at the 2 and 3 positions impacts material characteristics like thermal stability, dielectric properties, and conductivity. Currently, there are no detailed research findings or established data on these aspects.

Computational and Spectroscopic Characterization of 2 Chloro 3 Fluoroaniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to complement experimental findings, providing a theoretical framework for understanding the behavior of 2-Chloro-3-fluoroaniline at a molecular level.

Natural Bond Orbital (NBO) Analysis of Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. orientjchem.org For this compound, NBO analysis elucidates the stabilization arising from the delocalization of electron density. This involves interactions between the lone pair of electrons on the nitrogen atom of the amino group and the π* anti-bonding orbitals of the aromatic ring. Similarly, lone pairs on the chlorine and fluorine atoms contribute to these delocalization effects. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater molecular stability. orientjchem.orgresearchgate.net These charge delocalizations are crucial in stabilizing the molecular structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net For this compound, the regions of negative potential (typically colored red or yellow) are located around the electronegative nitrogen, fluorine, and chlorine atoms, indicating these are the likely sites for electrophilic attack. chemrxiv.org Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the amino group and the aromatic ring, suggesting these are susceptible to nucleophilic attack. chemrxiv.org The MEP map provides a clear, visual representation of the molecule's reactivity patterns. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis (NCA)

Normal Coordinate Analysis (NCA) is used to assign the observed vibrational bands to specific molecular motions. ias.ac.in This analysis is often performed in conjunction with DFT calculations to achieve more accurate assignments. nih.govnih.gov The characteristic vibrations include the symmetric and asymmetric N-H stretching of the amino group, C-H stretching of the aromatic ring, C-C ring stretching, and the vibrations associated with the C-Cl and C-F bonds. The positions of these bands are sensitive to the electronic effects of the chloro and fluoro substituents. nih.gov

Table 2: Tentative Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |

|---|---|---|

| N-H Asymmetric Stretching | 3450 - 3550 | Stretching of the two N-H bonds out of phase. |

| N-H Symmetric Stretching | 3350 - 3450 | Stretching of the two N-H bonds in phase. |

| C-H Aromatic Stretching | 3000 - 3100 | Stretching of the C-H bonds on the benzene (B151609) ring. researchgate.net |

| C=C Aromatic Stretching | 1400 - 1650 | In-plane stretching of the carbon-carbon bonds in the benzene ring. researchgate.net |

| N-H Scissoring | 1590 - 1650 | Bending motion of the H-N-H angle. |

| C-N Stretching | 1250 - 1350 | Stretching of the bond between the carbon of the ring and the nitrogen of the amino group. |

| C-F Stretching | 1100 - 1300 | Stretching of the carbon-fluorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, a broad singlet is expected for the two protons of the amino (NH₂) group. The three aromatic protons will appear as multiplets in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns (splitting) of these aromatic protons are determined by their position relative to the electron-withdrawing chlorine and fluorine substituents and the electron-donating amino group.

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are in unique chemical environments. The carbon atoms directly bonded to the chlorine (C-Cl) and fluorine (C-F) atoms will exhibit significant downfield shifts due to the high electronegativity of these halogens. The carbon atom attached to the amino group (C-NH₂) will also be shifted. The coupling between the fluorine atom and the carbon atoms (¹⁹F-¹³C coupling) will provide additional structural information by splitting the signals of the nearby carbons.

Table 3: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (NH₂) | ~3.5 - 4.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| ¹H (Aromatic) | ~6.5 - 7.5 | Multiplets | Complex splitting patterns due to H-H and H-F coupling. |

| ¹³C (C-Cl) | ~125 - 135 | Doublet (due to C-F coupling) | Downfield shift due to electronegativity of Cl. |

| ¹³C (C-F) | ~150 - 160 | Singlet (or Doublet) | Large downfield shift due to high electronegativity of F. |

| ¹³C (C-NH₂) | ~140 - 150 | Doublet (due to C-F coupling) | Influenced by the amino group. |

UV-Visible Absorption Spectroscopy and Related Optical Properties

Theoretical calculations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool for predicting the electronic absorption spectra of molecules. These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved. For instance, studies on fluoroaniline (B8554772) isomers have utilized TD-DFT to elucidate their UV-Visible spectral responses.

In a computational study of 3-chloro-4-fluoroaniline, the UV-visible spectral analysis highlighted its photo-response in the visible region, which is crucial for optical device applications. The investigation of the absorption edge through optical absorption techniques allows for the determination of the optical band gap, a key parameter for assessing the effectiveness of a material in optoelectronic devices.

The following table presents representative theoretical UV-Visible absorption data for a related halogenated aniline (B41778) derivative, calculated using TD-DFT. This data serves as an illustrative example of the typical electronic transitions observed in such molecules.

Table 1: Theoretical UV-Visible Absorption Data for a Halogenated Aniline Derivative

| Transition | Wavelength (λ max, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S 0 → S 1 | 350 | 0.045 | HOMO → LUMO |

| S 0 → S 2 | 310 | 0.090 | HOMO-1 → LUMO |

Note: The data in this table is representative of typical values for halogenated anilines and is not specific to this compound.

The primary electronic transitions in these molecules are typically of the π → π* and n → π* nature, arising from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby molecular orbitals. The positions of the halogen atoms and the amino group on the aniline ring significantly influence the energies of these orbitals and, consequently, the absorption wavelengths.

Investigation of Nonlinear Optical (NLO) Properties and Potential Optoelectronic Applications

Nonlinear optical (NLO) materials are of great interest due to their potential applications in advanced technologies such as optical switching, frequency conversion, and optical data storage. Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. Aniline and its derivatives are promising candidates for NLO materials due to the electron-donating nature of the amino group.

The primary measure of the molecular NLO response is the first-order hyperpolarizability (β). While direct experimental measurements of the NLO properties of this compound are not available, computational studies on similar molecules, such as 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), provide valuable insights. bath.ac.uk

Quantum chemical calculations using methods like Density Functional Theory (DFT) are commonly employed to predict the NLO properties of molecules. These calculations can determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the hyperpolarizability is a key indicator of a molecule's potential as an NLO material. For comparison, urea (B33335) is often used as a reference material in NLO studies.

A computational study on 2,6-dibromo-3-chloro-4-fluoroaniline calculated the first-order hyperpolarizability to be significantly greater than that of urea, suggesting its potential for NLO applications. bath.ac.uk The presence of both electron-donating (amino) and electron-withdrawing (halogen) groups can enhance the intramolecular charge transfer, which is a key factor for a large NLO response.

The table below presents computed NLO properties for a related halogenated aniline derivative, illustrating the typical values obtained from theoretical calculations.

Table 2: Calculated Nonlinear Optical Properties of a Halogenated Aniline Derivative

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 15 x 10 -24 esu |

Note: The data in this table is representative of typical values for halogenated anilines and is not specific to this compound.

The promising NLO properties of halogenated anilines suggest their potential for use in various optoelectronic applications. Materials with high hyperpolarizability can be used in the fabrication of electro-optic modulators, frequency doublers, and other components for optical communication and signal processing. Further experimental and theoretical investigations into this compound and its derivatives are warranted to fully explore their potential in this technologically important field.

Environmental Fate, Degradation Pathways, and Ecotoxicity Considerations

Biodegradation Kinetics and Mechanistic Studies in Microbial Systems

The biodegradation of halogenated anilines is a critical process for their removal from the environment. The rate and mechanism of this breakdown are highly dependent on the specific microbial populations present and the prevailing environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, the microbial degradation of halogenated anilines is typically initiated by powerful oxidative enzymes. For compounds like 2-Chloro-3-fluoroaniline, the degradation pathway is expected to begin with an attack on the aromatic ring by dioxygenase or monooxygenase enzymes. nih.gov

Studies on monochloroanilines and fluoroanilines show that the initial step is often a dioxygenation, which incorporates two hydroxyl groups into the aromatic ring, followed by deamination to form a corresponding halocatechol (in this case, likely a chloro-fluorocatechol). nih.govfrontiersin.org Alternatively, a monooxygenase can catalyze the simultaneous hydroxylation and dehalogenation of the molecule. nih.gov For instance, the degradation of 2-fluoroaniline (B146934) involves monooxygenase activity, while the transformation of 3-fluoroaniline (B1664137) proceeds via a dioxygenase to form 4-fluorocatechol. nih.gov

Once a halocatechol intermediate is formed, the aromatic ring is cleaved. This ring-cleavage is a critical step and is catalyzed by other dioxygenases, typically following either an ortho- or meta-cleavage pathway. researchgate.netresearchgate.net These pathways further break down the aromatic structure into aliphatic intermediates that can then enter central metabolic cycles, such as the Krebs cycle, leading to mineralization into carbon dioxide, water, and inorganic halides (Cl⁻ and F⁻). ub.edu

Key Enzymes in Aerobic Haloaniline Degradation

| Enzyme Class | Function | Substrate Examples (Analogues) | Reference(s) |

| Aniline (B41778) Dioxygenase | Initiates degradation by adding two hydroxyl groups to the aniline ring, leading to catechol formation. | Aniline, Chloroanilines | nih.govfrontiersin.org |

| Monooxygenase | Incorporates one oxygen atom, often leading to hydroxylation and sometimes simultaneous dehalogenation. | 2-Fluoroaniline, 2-Chloro-4-nitrophenol | nih.govplos.org |

| Catechol 2,3-Dioxygenase | Catalyzes the meta-cleavage of the catechol ring. | Catechol, 3-Chlorocatechol | researchgate.netnih.gov |

| Catechol 1,2-Dioxygenase | Catalyzes the ortho-cleavage of the catechol ring. | Catechol, Chlorocatechols | frontiersin.org |

In the absence of oxygen, the degradation of halogenated aromatic compounds proceeds through different, reductive mechanisms. The primary and most crucial step is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. nih.gov This process is a form of anaerobic respiration in which some specialized bacteria use the halogenated compound as an electron acceptor. eurochlor.org

For a molecule like this compound, anaerobic degradation would likely begin with the removal of the chlorine atom, as the carbon-chlorine bond is generally more susceptible to reductive cleavage than the stronger carbon-fluorine bond. Studies on dichloroanilines have shown sequential reductive dechlorination by anaerobic microorganisms in sediment. biorxiv.org This initial dechlorination of this compound would yield 3-fluoroaniline. This intermediate could then potentially undergo further degradation, although the anaerobic cleavage of the C-F bond is considered more difficult. nih.gov

A novel anaerobic pathway that has been identified for dihaloanilines is reductive deamination, where the amino group is removed to form a dihalobenzene intermediate. researchgate.net Following these initial dehalogenation or deamination steps, the resulting aromatic compounds are further broken down, ultimately leading to methane (B114726) and carbon dioxide in methanogenic environments.

The biotransformation of halogenated anilines is carried out by diverse groups of microorganisms. Mixed microbial cultures are often more effective at complete degradation than single strains, as different species can act synergistically to break down the parent compound and its intermediates. researchgate.net

Studies using polymerase chain reaction-denaturing gradient gel electrophoresis (PCR-DGGE) and sequencing have identified key bacterial genera involved in the degradation of fluoroanilines and chloroanilines. For example, bacteria capable of degrading 2-fluoroaniline and 3-fluoroaniline include genera such as Novosphingobium, Bradyrhizobium, Aquaspirillum, and Ochrobactrum. nih.gov Similarly, the degradation of various fluoroanilines has been associated with communities composed of β-Proteobacteria, α-Proteobacteria, and Actinobacteridae. nih.gov In anaerobic systems, consortia enriched in Firmicutes have shown enhanced dechlorination of 2-chloroaniline (B154045), with genera like Oscillospira and Ruminococcus being positively correlated with degradation rates. nih.gov

Microbial Genera Implicated in Haloaniline Degradation

| Condition | Compound(s) Studied | Associated Microbial Genera | Reference(s) |

| Aerobic | 2-Fluoroaniline | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys | nih.gov |

| Aerobic | 3-Fluoroaniline | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax | nih.gov |

| Aerobic | Chloroanilines | Delftia, Pseudomonas | researchgate.netnih.gov |

| Anaerobic | 2-Chloroaniline | Oscillospira, Ruminococcus (Phylum: Firmicutes) | nih.gov |

| Anaerobic | Dichloroanilines | Dehalobacter | biorxiv.org |

Photodegradation Mechanisms and Identification of Transformation Products

In addition to microbial action, this compound present in surface waters or the atmosphere can be degraded by sunlight through photodegradation. This process is driven by the absorption of UV radiation, which can lead to the direct cleavage of chemical bonds or the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), that attack the pollutant. mdpi.com

The photodegradation of 2-chloroaniline has been shown to produce intermediates such as 2-chlorophenol (B165306) and p-benzoquinone. mdpi.com The reaction is initiated by the attack of hydroxyl radicals on the aromatic ring. For this compound, a similar mechanism is expected, likely leading to the formation of chloro-fluorophenols through the replacement of the amino group with a hydroxyl group. Subsequent reactions could lead to dehalogenation and eventual ring opening. The kinetics of these reactions often follow a pseudo-first-order model and can be significantly accelerated by the presence of photocatalysts like titanium dioxide (TiO₂) and iron oxides in the environment. mdpi.comresearchgate.net

Environmental Impact and Risk Assessment through Degradation Byproducts and Pathways

While the degradation of this compound is essential for its removal from the environment, the intermediate byproducts formed during the process can themselves pose an environmental risk. Incomplete degradation can lead to the accumulation of these transformation products, which may be as toxic, or even more toxic, than the parent compound.

Catalytic Applications and Mechanistic Studies

Role in Carbon-Nitrogen Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

2-Chloro-3-fluoroaniline can serve as a building block in palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of arylamines. The Buchwald-Hartwig amination, a prominent example of such transformations, allows for the coupling of amines with aryl halides. While specific studies detailing the extensive use of this compound as a substrate in Buchwald-Hartwig amination are not widely documented, its structural motifs are relevant to the scope of these reactions. The reactivity of the C-Cl bond in this compound is influenced by the presence of the adjacent fluorine atom and the amino group, which can affect the oxidative addition step in the catalytic cycle.

In the broader context of palladium-catalyzed amination, the choice of ligand, base, and reaction conditions is crucial for achieving high yields and selectivity, especially with challenging substrates like dihalogenated anilines. Research in this area has led to the development of several generations of catalysts with improved efficiency for the coupling of a wide range of amines and aryl halides. For instance, mechanistic studies on the palladium-catalyzed amination of aryl halides have provided insights into the catalytic cycle, including the oxidative addition, amine coordination, deprotonation, and reductive elimination steps. The electronic properties of the aryl halide, such as the presence of electron-withdrawing groups like fluorine, can impact the rate of oxidative addition to the palladium(0) center.

The synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been reported, highlighting the importance of developing mild reaction conditions to accommodate the unique properties of fluorinated substrates. These studies often reveal that the turnover-limiting step can be reductive elimination, influenced by the electronic nature of the fluoroalkyl group.

| Reaction Type | Key Features | Relevance to this compound |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between aryl halides and amines. | Potential substrate for the synthesis of N-aryl-2-chloro-3-fluoroanilines. |

| Mechanistic Steps | Oxidative addition, amine coordination, deprotonation, reductive elimination. | The electronic nature of the chloro and fluoro substituents influences the kinetics of these steps. |

Application as a Ligand or Precursor in Metal-Catalyzed Processes

Halogenated anilines, including this compound, can serve as precursors for the synthesis of ligands used in metal-catalyzed reactions. The amino group provides a reactive handle for further functionalization to introduce coordinating moieties, such as phosphines or N-heterocyclic carbenes (NHCs). The electronic properties of the resulting ligands can be fine-tuned by the halogen substituents on the aromatic ring, which in turn influences the catalytic activity and selectivity of the metal complex.

For example, aniline (B41778) derivatives are used to synthesize Schiff base ligands, which can form stable complexes with various transition metals. These metal complexes have shown catalytic activity in a range of organic transformations. While direct applications of this compound in this context are not extensively documented, the principles of ligand design suggest its potential as a valuable precursor.

The development of palladium complexes with aniline-based ligands has been an active area of research. These complexes have demonstrated high efficiency in various cross-coupling reactions. The electronic and steric environment around the metal center, influenced by the substituents on the aniline ligand, plays a critical role in the catalytic performance.

| Ligand/Precursor Application | Description | Potential of this compound |

|---|---|---|

| Phosphine Ligand Precursor | Aniline derivatives can be converted into phosphine-containing molecules that act as ligands for transition metals. | The chloro and fluoro groups can modulate the electronic properties of the resulting phosphine ligand. |

| N-Heterocyclic Carbene (NHC) Precursor | Anilines can be incorporated into the backbone of NHC ligands, influencing their steric and electronic properties. | The 2-chloro-3-fluoro substitution pattern offers a unique electronic profile for the resulting NHC ligand. |

| Schiff Base Ligand Synthesis | Condensation of anilines with aldehydes or ketones yields Schiff bases, which are versatile ligands for metal catalysts. | This compound can be used to synthesize novel Schiff base ligands with tailored electronic properties. |

Development of Novel Catalytic Systems Utilizing Halogenated Fluoroaniline (B8554772) Scaffolds

The halogenated fluoroaniline scaffold, as exemplified by this compound, offers a platform for the development of novel catalytic systems. The presence of both chlorine and fluorine atoms allows for selective functionalization, enabling the construction of complex molecular architectures with potential catalytic activity.

Research into catalysts built upon halogenated aromatic frameworks is an expanding field. For instance, aniline derivatives have been employed as catalysts for selective halogenation reactions. In these systems, the aniline is proposed to form an N-haloamine intermediate that acts as a selective halogen source. The electronic nature of the aniline, which can be modulated by substituents like chlorine and fluorine, is key to tuning the reactivity of the catalyst.

Furthermore, the concept of "scaffolding catalysis" involves the use of a molecular framework to bring reactants together in a pre-organized fashion, thereby accelerating the reaction and controlling selectivity. Halogenated aniline scaffolds could potentially be incorporated into such systems, where the halogen atoms could serve as handles for attachment to a larger catalytic assembly or influence the binding of substrates through non-covalent interactions.

Conclusion and Future Research Directions

Summary of Key Research Advancements and Scientific Contributions

2-Chloro-3-fluoroaniline has been instrumental as a foundational element in the creation of a variety of specialized chemicals. Its primary contribution lies in its role as a precursor in multi-step synthetic processes that lead to the formation of active pharmaceutical ingredients (APIs) and potent agrochemicals. guidechem.com

The synthesis of this compound typically involves a two-step process starting from 3-fluoronitrobenzene. This precursor is first subjected to a chlorination reaction, followed by the reduction of the nitro group to an amine, yielding this compound. chemicalbook.com This method allows for the precise placement of the chloro and fluoro groups on the aniline (B41778) ring, which is crucial for the desired reactivity and biological activity of the final products.

While specific, publicly disclosed end-products derived directly from this compound are not extensively detailed in readily available literature, the applications of its isomers, such as 3-chloro-2-fluoroaniline (B1295074) and 4-chloro-3-fluoroaniline (B146274), provide strong indicators of its utility. These related compounds are key components in the synthesis of:

Antimalarial Agents: The chloro- and fluoro-substituted aniline core is a common feature in modern antimalarial drugs. ossila.com

Antiviral Compounds: Notably, isomers of this compound are used in the development of inhibitors for viruses like the influenza A H1N1 virus. ossila.com

Anticancer Therapeutics: The quinazoline (B50416) scaffold, often constructed using chloro-fluoroaniline derivatives, is a critical component in a range of anticancer agents. ossila.com

The research focus has been on leveraging the electronic properties conferred by the halogen substituents to guide further chemical modifications and to enhance the biological efficacy of the target molecules.

Identification of Emerging Research Avenues and Untapped Potential

The future of this compound is poised for expansion into new scientific domains, driven by the ongoing quest for novel materials and therapeutics with enhanced properties. The unique electronic and steric characteristics imparted by the ortho-chloro and meta-fluoro substitution pattern present a fertile ground for exploration.

Emerging research avenues include:

Materials Science: There is a growing interest in the development of fluorinated polyanilines for applications in electronics. The incorporation of fluorine can significantly alter the polymer's conductivity, thermal stability, and processing characteristics. While research has focused on other isomers, the potential of this compound in this area remains an intriguing and largely untapped field of study.

Medicinal Chemistry: The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability. researchgate.net As drug discovery programs continue to demand novel molecular scaffolds, this compound represents a readily available building block for the creation of new chemical entities with potentially superior pharmacological profiles. The development of new kinase inhibitors and central nervous system (CNS) agents are promising areas of investigation. guidechem.com

Agrochemicals: The constant need for new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles drives the exploration of novel chemical structures. The specific substitution pattern of this compound could lead to the discovery of next-generation crop protection agents with unique modes of action.

The following table summarizes the potential applications and the key properties that make this compound a compound of interest for future research.

| Field of Research | Potential Application | Key Properties Conferred by this compound |

| Medicinal Chemistry | Novel therapeutics (e.g., kinase inhibitors, CNS agents) | Enhanced metabolic stability, improved binding affinity, altered pKa |

| Agrochemicals | Next-generation herbicides, fungicides, and insecticides | Unique steric and electronic profile, potential for novel modes of action |

| Materials Science | Fluorinated polymers for electronics and specialized coatings | Modified conductivity, enhanced thermal stability, improved chemical resistance |

Challenges and Opportunities in the Synthesis and Diverse Applications of this compound

While this compound is a valuable synthetic intermediate, its production and application are not without challenges. However, these challenges also present significant opportunities for innovation in chemical synthesis and catalysis.

Synthesis Challenges and Opportunities:

Opportunities for advancement in this area include:

Development of Novel Catalytic Systems: The design of highly selective catalysts for the chlorination step could significantly improve the efficiency and cost-effectiveness of the synthesis. Metal-free carbon catalysts and shape-selective zeolites are promising avenues for research.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities.

Alternative Synthetic Routes: Exploring alternative synthetic pathways that avoid the direct chlorination of a pre-functionalized ring could provide more elegant and efficient solutions. This could involve, for example, the use of diazotization-sandmeyer reactions from a different precursor.

Application Challenges and Opportunities:

In terms of applications, a key challenge is the limited number of publicly documented, commercialized products that utilize this specific isomer. This can make it difficult to justify large-scale production compared to its more established isomers.

Opportunities to overcome this include:

High-Throughput Screening: Utilizing this compound as a building block in high-throughput screening campaigns for drug discovery and agrochemical research could rapidly identify new lead compounds and create demand.

Combinatorial Chemistry: The synthesis of diverse libraries of compounds based on the this compound scaffold can accelerate the discovery of new bioactive molecules.

Collaborative Research: Increased collaboration between academic researchers and industrial chemists can help to explore the full potential of this compound and identify new, commercially viable applications.

The following table outlines the key challenges and the corresponding opportunities for innovation.

| Area | Challenge | Opportunity |

| Synthesis | Regioselectivity in chlorination leading to isomeric impurities. | Development of highly selective catalysts and exploration of continuous flow chemistry. |

| Synthesis | Multi-step process can be resource-intensive. | Design of more convergent and atom-economical synthetic routes. |

| Application | Limited number of established, large-scale applications for this specific isomer. | Use in high-throughput screening and combinatorial chemistry to discover new applications. |

| Application | Competition from other, more well-studied isomers. | Focus on niche applications where the unique properties of the 2,3-substitution pattern are advantageous. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-fluoroaniline, and what are their advantages/limitations?

- Answer : The synthesis of this compound (CAS RN: 21397-08-0) typically involves halogenation and amination steps. A plausible route is the nucleophilic substitution of a precursor like 2-nitro-3-fluorochlorobenzene, followed by reduction of the nitro group. For example, catalytic hydrogenation or Fe/HCl reduction can yield the aniline derivative. Key considerations include:

- Regioselectivity : Fluorine’s strong electron-withdrawing effect directs substitution to specific positions, but steric hindrance from chlorine may require optimized reaction conditions.

- Purification : Distillation (bp: ~210.3°C) or recrystallization is often used, given its molecular weight (145.56 g/mol) and moderate polarity .

- Limitations : Competing side reactions (e.g., dehalogenation) may occur under harsh conditions, necessitating controlled temperatures and catalysts.

Q. How is this compound characterized using spectroscopic methods?

- Answer : Key characterization techniques include:

- NMR : H and F NMR identify substituent positions and electronic environments. For instance, fluorine’s deshielding effect shifts signals downfield.

- Mass Spectrometry : Molecular ion peaks at m/z 145-146 confirm the molecular weight, while fragmentation patterns distinguish chlorine and fluorine isotopes.

- IR Spectroscopy : N-H stretching (~3400 cm) and C-Cl/C-F vibrations (700-800 cm) provide structural confirmation.

- Chromatography : HPLC or GC-MS (retention time ~3-5 min under standard conditions) ensures purity (>97% as per commercial standards) .

Q. What are the key physicochemical properties of this compound relevant to its handling in laboratory settings?

- Answer : Critical properties include:

- Boiling Point : 210.3°C (requires high-temperature distillation setups).

- Density : ~1.3 g/cm (affects solvent selection for extractions).

- Solubility : Limited in water but soluble in polar aprotic solvents (e.g., DMF, DMSO).